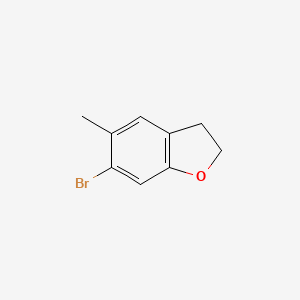
6-Bromo-5-methyl-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methyl-2,3-dihydrobenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methyl-2,3-dihydrobenzofuran typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methyl-2,3-dihydrobenzofuran.
Bromination: The bromination of 5-methyl-2,3-dihydrobenzofuran is carried out using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to modify the existing functional groups or to reduce the aromaticity of the benzofuran ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with reduced aromaticity or modified functional groups.
Scientific Research Applications
6-Bromo-5-methyl-2,3-dihydrobenzofuran has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-2,3-dihydrobenzofuran depends on its specific application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the methyl group can enhance binding affinity and specificity to the target molecules.
Materials Science: In electronic applications, the compound’s structure allows for efficient charge transport and light emission properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydrobenzofuran: Lacks the methyl group at the 5th position, which can affect its reactivity and applications.
6-Bromo-2,3-dihydrobenzofuran: Lacks the methyl group, potentially altering its chemical properties and uses.
5-Methyl-2,3-dihydrobenzofuran:
Uniqueness
6-Bromo-5-methyl-2,3-dihydrobenzofuran is unique due to the combined presence of both the bromine atom and the methyl group, which confer distinct chemical properties and enhance its utility in various applications, particularly in pharmaceuticals and materials science.
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
6-bromo-5-methyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H9BrO/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5H,2-3H2,1H3 |
InChI Key |
ROZUFEOPCGXEEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















